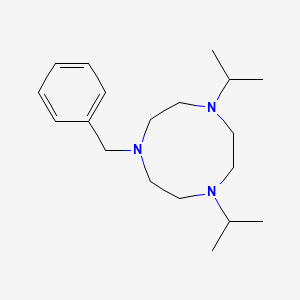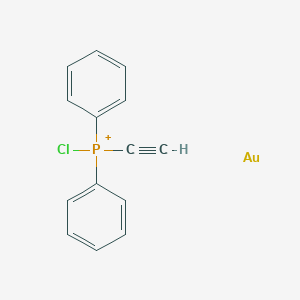![molecular formula C19H17ClO2 B12562942 4-Chloro-2-[(2-ethoxyphenyl)methyl]naphthalen-1-ol CAS No. 143613-86-9](/img/structure/B12562942.png)
4-Chloro-2-[(2-ethoxyphenyl)methyl]naphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-[(2-ethoxyphenyl)methyl]naphthalen-1-ol is a chemical compound with the molecular formula C19H17ClO2 and a molecular weight of 312.79 g/mol . This compound is characterized by its naphthalene backbone, substituted with a chloro group and an ethoxyphenylmethyl group, making it a unique entity in the realm of organic chemistry.
Preparation Methods
The synthesis of 4-Chloro-2-[(2-ethoxyphenyl)methyl]naphthalen-1-ol typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts alkylation of naphthalene with 2-ethoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This is followed by chlorination using thionyl chloride (SOCl2) to introduce the chloro substituent at the desired position . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Chloro-2-[(2-ethoxyphenyl)methyl]naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the compound into its reduced forms.
Scientific Research Applications
4-Chloro-2-[(2-ethoxyphenyl)methyl]naphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(2-ethoxyphenyl)methyl]naphthalen-1-ol involves its interaction with specific molecular targets. The chloro and ethoxyphenylmethyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
4-Chloro-2-[(2-ethoxyphenyl)methyl]naphthalen-1-ol can be compared with similar compounds such as:
4-Chloronaphthalene: Lacks the ethoxyphenylmethyl group, making it less complex and with different chemical properties.
2-Ethoxy-1-naphthol: Lacks the chloro substituent, affecting its reactivity and biological activity.
2-[(2-Ethoxyphenyl)methyl]naphthalene: Lacks the hydroxyl group, which influences its solubility and chemical behavior.
These comparisons highlight the unique structural features and properties of this compound, making it a valuable compound for various applications.
Properties
CAS No. |
143613-86-9 |
|---|---|
Molecular Formula |
C19H17ClO2 |
Molecular Weight |
312.8 g/mol |
IUPAC Name |
4-chloro-2-[(2-ethoxyphenyl)methyl]naphthalen-1-ol |
InChI |
InChI=1S/C19H17ClO2/c1-2-22-18-10-6-3-7-13(18)11-14-12-17(20)15-8-4-5-9-16(15)19(14)21/h3-10,12,21H,2,11H2,1H3 |
InChI Key |
CRUMYSVRTZNBMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CC2=C(C3=CC=CC=C3C(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


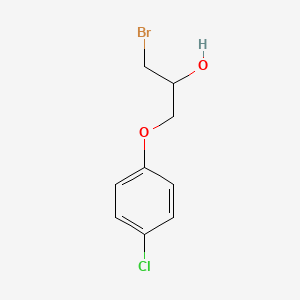
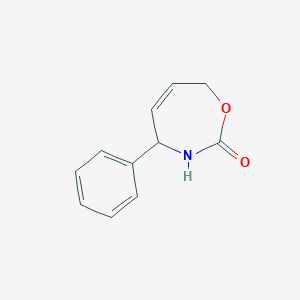
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562869.png)
![5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene](/img/structure/B12562876.png)
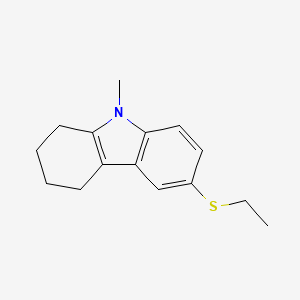
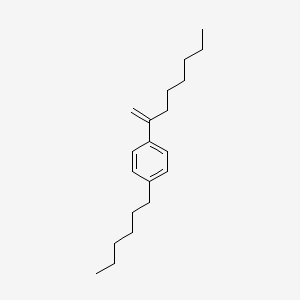
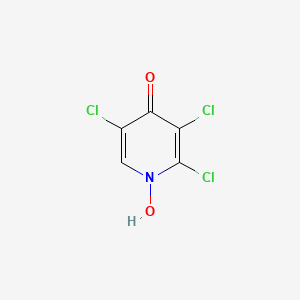
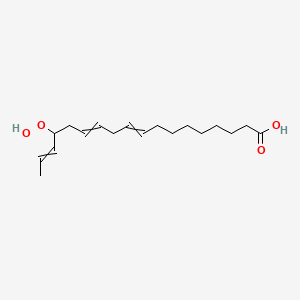
![Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]-](/img/structure/B12562910.png)
![N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide](/img/structure/B12562922.png)

